tert-butyl N-(3-fluoroazepan-4-yl)carbamate
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Overview
Description
tert-butyl N-(3-fluoroazepan-4-yl)carbamate: is a chemical compound with the molecular formula C11H21FN2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The presence of the tert-butyl carbamate group makes it a useful intermediate in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoroazepan-4-yl)carbamate typically involves the reaction of 3-fluoroazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
[ \text{3-fluoroazepane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-(3-fluoroazepan-4-yl)carbamate can undergo nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding amine and carbon dioxide.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
Chemistry: tert-butyl N-(3-fluoroazepan-4-yl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur without interference from the amine group.
Biology and Medicine: The compound can be used in the synthesis of pharmaceuticals where protection of amine groups is necessary. It is also used in the development of novel therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-fluoroazepan-4-yl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The carbamate group can be removed under specific conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
- tert-butyl carbamate
- benzyl carbamate
- methyl carbamate
Comparison:
- tert-butyl carbamate : Similar protecting group properties but lacks the fluoroazepane moiety.
- benzyl carbamate : Provides a different protecting group that can be removed by hydrogenation.
- methyl carbamate : Smaller and less sterically hindered compared to tert-butyl carbamate.
Uniqueness: tert-butyl N-(3-fluoroazepan-4-yl)carbamate is unique due to the presence of the fluoroazepane moiety, which can impart different reactivity and properties compared to other carbamates.
Properties
CAS No. |
2138246-37-2 |
---|---|
Molecular Formula |
C11H21FN2O2 |
Molecular Weight |
232.3 |
Purity |
95 |
Origin of Product |
United States |
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